

Tofacitinib: Application Notes and Protocols for Cell Culture Experiments

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib, marketed under the brand name Xeljanz®, is a potent and selective inhibitor of the Janus kinase (JAK) family of enzymes.[1][2] It primarily targets JAK1 and JAK3, and to a lesser extent JAK2, playing a crucial role in the signal transduction of numerous cytokines integral to lymphocyte activation, proliferation, and function.[3][4] The JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is a key cascade in the immune response, and its dysregulation is implicated in various autoimmune disorders.[2] Tofacitinib exerts its therapeutic effects by blocking the ATP-binding site of JAK enzymes, which in turn prevents the phosphorylation and activation of STAT proteins.[1][2] This interruption of the downstream signaling cascade modulates the transcription of inflammatory genes.[2] These application notes provide detailed protocols for the preparation and use of tofacitinib in cell culture experiments to study its effects on cellular signaling, viability, and inflammatory responses.

Data Presentation Tofacitinib IC50 Values



Target	Assay Type	IC50 (nM)
JAK1	Cell-free	6.1[5]
JAK2	Cell-free	12[5]
JAK3	Cell-free	8.0[5]
Tyk2	Cell-free	176[5]

Effective Concentrations of Tofacitinib in Cell-Based

Assays

Cell Line/Type	Assay	Tofacitinib Concentration	Observed Effect
SW1353 (human chondrosarcoma)	Cell Viability (CCK-8)	25, 50, 100 nM	Attenuated IL-1β- induced decrease in viability.[6]
IEC-6 (rat intestinal epithelial)	Cell Viability (CCK-8)	50, 100, 200 nM	No significant effect at 24h; decreased viability at 48h and 72h.[7]
Human CD4+ T cells	IL-17A and TNF-α Production (ELISA)	1000 nM	Significant reduction in IL-17A and TNF-α secretion.[8]
Human PBMC and RA synoviocytes co-culture	Cytokine Production (ELISA)	0.1, 1, 10, 100 μM	Dose-dependent inhibition of IFNy, TNF, IL-17A, IL-6, IL-1β, and IL-8.[9]
Fibroblast cell lines (skin and hepatic)	Cell Viability	25, 50, 100, 200, 400, 800 nM	Cytotoxic effect starting at 100 nM.[10]

Experimental Protocols



Protocol 1: Preparation of Tofacitinib Stock and Working Solutions

1.1. Materials:

- · Tofacitinib powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes
- Sterile cell culture medium appropriate for your cell line
- 1.2. Preparation of Tofacitinib Stock Solution (e.g., 50 mM):
- Tofacitinib is soluble in DMSO at concentrations up to 100 mg/ml.[5][11]
- To prepare a 50 mM stock solution, reconstitute 10 mg of tofacitinib powder (MW: 312.37 g/mol) in 640.27 μL of DMSO.[5]
- · Vortex thoroughly to ensure complete dissolution.
- Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for up to 3 months.[5][11]
- 1.3. Preparation of Tofacitinib Working Solutions:
- Thaw an aliquot of the tofacitinib stock solution at room temperature.
- Serially dilute the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 5 nM to 100 μM).
- It is crucial to include a vehicle control in your experiments, which consists of the same final concentration of DMSO used in the highest tofacitinib treatment group.



Protocol 2: Cell Viability and Proliferation Assay (CCK-8/MTT)

2.1. Objective: To determine the effect of tofacitinib on cell viability and proliferation.

2.2. Materials:

- · Cells of interest
- Complete cell culture medium
- Tofacitinib working solutions
- 96-well cell culture plates
- Cell Counting Kit-8 (CCK-8) or MTT reagent
- · Microplate reader

2.3. Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3 x 10³ cells/well) in 100 μL of complete medium.[1]
- Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
- After 24 hours, carefully remove the medium and replace it with 100 μL of fresh medium containing various concentrations of tofacitinib or vehicle control.
- Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[1]
- At each time point, add 10 μL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[1] Alternatively, for an MTT assay, add the MTT reagent and incubate, followed by the addition of a solubilizing agent.
- Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[1]



• Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 3: Western Blot Analysis of STAT Phosphorylation

3.1. Objective: To assess the inhibitory effect of tofacitinib on cytokine-induced STAT phosphorylation.

3.2. Materials:

- · Cells of interest
- · Serum-free medium
- · Tofacitinib working solutions
- Cytokine for stimulation (e.g., IL-2, IL-6, IFN-y)
- Ice-cold Phosphate-Buffered Saline (PBS)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE equipment and reagents
- PVDF membrane
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies (e.g., anti-phospho-STAT, anti-total-STAT)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate and imaging system

3.3. Procedure:



- Culture cells to 70-80% confluency. For cytokine stimulation experiments, it is often recommended to serum-starve the cells overnight.
- Pre-treat the cells with various concentrations of tofacitinib or vehicle control for 1-2 hours.
- Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).
- Wash the cells with ice-cold PBS and lyse them in lysis buffer.
- Determine the protein concentration of the lysates.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Protocol 4: Measurement of Cytokine Production by ELISA

4.1. Objective: To quantify the effect of tofacitinib on the production of pro-inflammatory cytokines.

4.2. Materials:

- Cells of interest (e.g., PBMCs, co-cultures)
- Tofacitinib working solutions
- Stimulating agent (e.g., LPS, PHA)
- ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α, IL-17A)



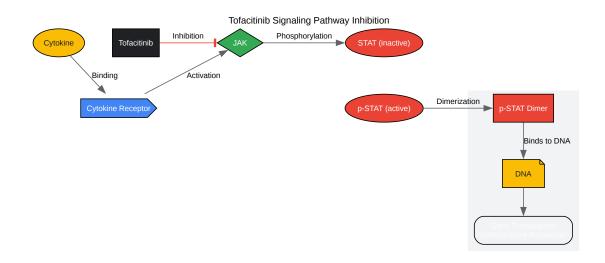
Microplate reader

4.3. Procedure:

- Plate cells in a culture plate at the desired density.
- Add tofacitinib at various concentrations to the cell cultures.
- Add a stimulating agent to induce cytokine production.
- Incubate the cells for a specified period (e.g., 24-48 hours).
- Collect the cell-free supernatants by centrifugation.
- Perform the ELISA according to the manufacturer's instructions to measure the concentration
 of the cytokine in the supernatants.
- Calculate the concentration of the cytokine in each sample based on the standard curve.

Visualizations

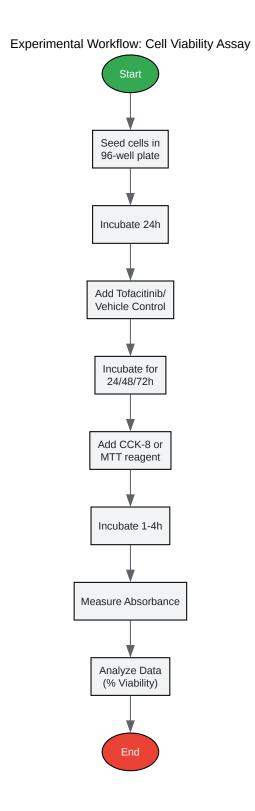




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Caption: Tofacitinib inhibits JAK, blocking STAT phosphorylation and subsequent gene transcription.

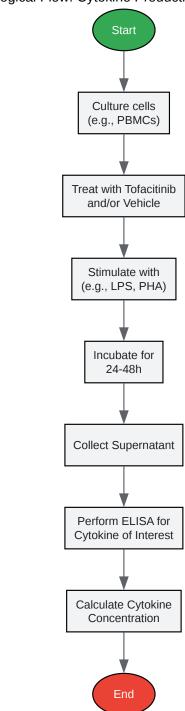




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Caption: Workflow for assessing cell viability after tofacitinib treatment.





Logical Flow: Cytokine Production Analysis

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Caption: Procedure for measuring cytokine production using ELISA.



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